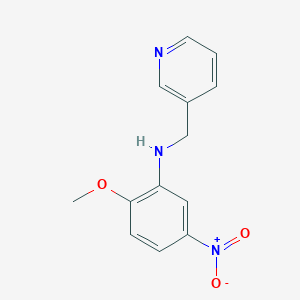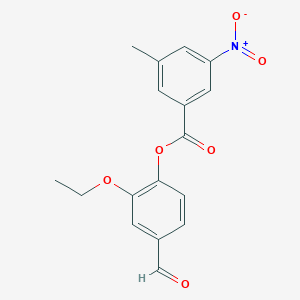
(2-methoxy-5-nitrophenyl)(3-pyridinylmethyl)amine
Overview
Description
(2-methoxy-5-nitrophenyl)(3-pyridinylmethyl)amine, also known as MNP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicinal chemistry, materials science, and chemical biology. MNP is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 292.3 g/mol.
Mechanism of Action
The mechanism of action of (2-methoxy-5-nitrophenyl)(3-pyridinylmethyl)amine is not fully understood, but it is believed to act through multiple pathways. In medicinal chemistry, this compound has been shown to inhibit certain enzymes and receptors that are involved in the progression of diseases such as cancer and Alzheimer's disease. In materials science and chemical biology, this compound has been used as a scaffold for the design of functional materials and probes that can interact with specific biomolecules.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on its specific application and the concentration used. In medicinal chemistry, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells and reduce the production of amyloid beta, a protein that is associated with Alzheimer's disease. In materials science and chemical biology, this compound has been used to selectively bind to specific biomolecules and induce conformational changes that can be detected using spectroscopic techniques.
Advantages and Limitations for Lab Experiments
One of the main advantages of using (2-methoxy-5-nitrophenyl)(3-pyridinylmethyl)amine in scientific research is its versatility and ability to be functionalized for various applications. This compound is also relatively easy to synthesize and purify, making it accessible to a wide range of researchers. However, one of the limitations of using this compound is its potential toxicity and the need for careful handling and disposal.
Future Directions
There are several future directions for the research and development of (2-methoxy-5-nitrophenyl)(3-pyridinylmethyl)amine. In medicinal chemistry, this compound could be further optimized as a drug candidate for the treatment of various diseases. In materials science, this compound could be used as a building block for the synthesis of novel materials with specific properties and applications. In chemical biology, this compound could be used as a probe for the detection and imaging of specific biomolecules in living cells and tissues. Overall, the potential applications of this compound in various fields of scientific research make it a promising compound for further investigation and development.
Synthesis Methods
The synthesis of (2-methoxy-5-nitrophenyl)(3-pyridinylmethyl)amine involves the reaction of 2-methoxy-5-nitrobenzaldehyde and 3-pyridinemethanamine in the presence of a catalyst such as sodium borohydride or lithium aluminum hydride. The reaction is carried out under controlled conditions of temperature and pressure to yield the desired product.
Scientific Research Applications
(2-methoxy-5-nitrophenyl)(3-pyridinylmethyl)amine has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In materials science, this compound has been used as a building block for the synthesis of novel materials such as metal-organic frameworks and covalent organic frameworks. In chemical biology, this compound has been used as a probe for the detection and imaging of biomolecules such as proteins and nucleic acids.
properties
IUPAC Name |
2-methoxy-5-nitro-N-(pyridin-3-ylmethyl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c1-19-13-5-4-11(16(17)18)7-12(13)15-9-10-3-2-6-14-8-10/h2-8,15H,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHFWJNFGEZCMCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NCC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601232088 | |
| Record name | N-(2-Methoxy-5-nitrophenyl)-3-pyridinemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601232088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
331970-55-9 | |
| Record name | N-(2-Methoxy-5-nitrophenyl)-3-pyridinemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=331970-55-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-Methoxy-5-nitrophenyl)-3-pyridinemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601232088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[2-(4-fluorophenoxy)ethyl]-2-methyl[1,2,4]triazino[2,3-a]benzimidazol-3(5H)-one](/img/structure/B5866289.png)


![3-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]pyridine](/img/structure/B5866296.png)

![{2-bromo-4-[(3-fluorobenzyl)oxy]-5-methoxyphenyl}methanol](/img/structure/B5866318.png)
![1-(9-benzyl-2-methyl-9H-imidazo[1,2-a]benzimidazol-3-yl)-1-propanone](/img/structure/B5866326.png)
![1-(2-methoxyphenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5866333.png)
![N-8-quinolinyl-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5866338.png)


![methyl 3-{[benzyl(methyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5866384.png)

